molecular formula C16H20N2O3 B558250 Boc-orn(boc)-OH CAS No. 57133-29-6

Boc-orn(boc)-OH

Cat. No.: B558250
CAS No.: 57133-29-6
M. Wt: 332,4 g/mole
InChI Key: WPTUQMUCTTVOFW-BONVTDFDSA-N
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Description

Boc-orn(boc)-OH, also known as Nα,Nδ-di-tert-butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection is crucial in preventing unwanted side reactions during peptide chain assembly.

Mechanism of Action

Target of Action

Boc-Orn(Boc)-OH, also known as tert-butyloxycarbonyl-ornithine, is primarily used in the field of organic synthesis . Its primary targets are amines, specifically in the protection of amino groups during peptide synthesis . The Boc group can be added to amines under aqueous conditions .

Mode of Action

The Boc group acts as a protecting group for amines in organic synthesis . The mechanism involves the formation of a carbamic acid intermediate, which then undergoes decarboxylation to yield the protected amine . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Solid Phase Peptide Synthesis (SPPS) . In SPPS, the new peptide is built up by anchoring the C-terminal of the initial amino acid onto an insoluble polymer, and then adding the consecutive building blocks as N-terminal protected amino acids . This process requires multiple steps of protection, deprotection, and washes .

Result of Action

The result of the action of this compound is the protection of amines during peptide synthesis, allowing for the successful construction of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Boc group can be removed to yield the final peptide product .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the addition of the Boc group to amines requires a basic environment . The removal of the Boc group, on the other hand, requires an acidic environment . Furthermore, the stability of this compound can be affected by temperature, solvent conditions, and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

Boc-orn(boc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Boc groups serve as protective groups for the amino groups during peptide synthesis, preventing unwanted side reactions . The Boc groups can be removed under acidic conditions, revealing the amino groups that can then participate in peptide bond formation .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the peptide being synthesized.

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide synthesis. The Boc groups protect the amino groups during the synthesis process, preventing them from reacting prematurely . Once the peptide chain is assembled, the Boc groups can be removed under acidic conditions, allowing the newly synthesized peptide to fold into its active conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for its effectiveness in peptide synthesis. The Boc groups are stable under a wide range of conditions, but can be selectively removed under acidic conditions . This allows for precise control over the peptide synthesis process.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, particularly those involved in forming and breaking peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-orn(boc)-OH typically involves the protection of the amino groups of ornithine with tert-butoxycarbonyl groups. The process begins with the reaction of ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production. The choice of resin and linker in SPPS is crucial for the successful synthesis and subsequent cleavage of the protected peptide .

Chemical Reactions Analysis

Types of Reactions

Boc-orn(boc)-OH undergoes several types of chemical reactions, primarily involving the removal of the Boc protecting groups. These reactions include:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Carbodiimides (e.g., DCC, EDC), coupling reagents (e.g., HATU, HBTU)

Major Products

The major products formed from these reactions include deprotected ornithine and peptide chains where ornithine is incorporated as a residue.

Comparison with Similar Compounds

Boc-orn(boc)-OH is similar to other Boc-protected amino acids, such as Boc-lys(boc)-OH and Boc-arg(boc)-OH. its uniqueness lies in the presence of two Boc-protected amino groups, which provides additional protection and versatility in peptide synthesis. Similar compounds include:

    Boc-lys(boc)-OH: Nα,Nε-di-tert-butoxycarbonyl-L-lysine

    Boc-arg(boc)-OH: Nα,Nω-di-tert-butoxycarbonyl-L-arginine

These compounds share similar protective strategies but differ in the amino acid backbone and the specific applications in peptide synthesis .

Properties

IUPAC Name

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426767
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57133-29-6
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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